REACTION_CXSMILES
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[Cl:1][C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[C:7]([CH3:12])[C:3]=1[C:4]([OH:6])=[O:5].[C:13](=O)([O-])[O-].[K+].[K+].IC>CN(C=O)C>[CH3:13][O:5][C:4](=[O:6])[C:3]1[C:7]([CH3:12])=[CH:8][C:9]([Cl:11])=[N:10][C:2]=1[Cl:1] |f:1.2.3|
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Name
|
|
Quantity
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8.05 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)O)C(=CC(=N1)Cl)C
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Name
|
|
Quantity
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8.1 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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Quantity
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27.7 g
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Type
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reactant
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Smiles
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IC
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Type
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CUSTOM
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Details
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While stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction mixture was stirred for 6 hours at RT
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Duration
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6 h
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Type
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ADDITION
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Details
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It was then poured
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Type
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EXTRACTION
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Details
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extracted twice with EtOAc
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Type
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WASH
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Details
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the organic phases were washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated
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Name
|
|
Type
|
product
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Smiles
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COC(C1=C(N=C(C=C1C)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.47 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |